5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a brominated 1,2,4-triazole derivative featuring a 5-methylthiophene substituent at the N1 position. The compound’s structure combines a triazole core (known for hydrogen-bonding capabilities and metabolic stability) with a bromine atom at C5 and a methylthiophene-methyl group, which may enhance lipophilicity and modulate electronic properties.
Synthesis: The synthesis of related 5-bromo-1,2,4-triazol-3-amine analogs typically involves condensation reactions. For example, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs are synthesized by reacting N-(substituted phenyl)hydrazine carboxamide with 3-bromobenzonitrile in n-butanol under basic conditions (K₂CO₃) at 120°C for 8 hours . Adapting this method, the methylthiophene substituent could be introduced via alkylation or nucleophilic substitution.
Properties
Molecular Formula |
C8H9BrN4S |
|---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
5-bromo-1-[(5-methylthiophen-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9BrN4S/c1-5-2-6(4-14-5)3-13-7(9)11-8(10)12-13/h2,4H,3H2,1H3,(H2,10,12) |
InChI Key |
OFCPTEOGVXOAFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with bromine and sodium azide to yield the desired triazole compound .
Industrial Production Methods
the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole compounds depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities.
*Estimated based on molecular formula. †Anticancer data from analogs in .
Structural and Functional Differences
Substituent Effects: The target compound’s methylthiophene group introduces sulfur-based π-π interactions and increased lipophilicity compared to phenyl (e.g., 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine) or thiazole () analogs. This may enhance membrane permeability but reduce aqueous solubility .
Biological Activity :
- The 5-(3-bromophenyl) analog exhibits potent anticancer activity against breast cancer (MCF-7) and leukemia (HL-60) cell lines, with IC₅₀ values as low as 1.2 μM, attributed to the bromophenyl group’s electron-withdrawing effects and planar geometry .
- Bromine position matters: 5-bromo substitution (as in the target compound) may stabilize the triazole ring’s tautomeric forms, influencing hydrogen-bonding interactions compared to 3-bromo isomers .
Synthetic Accessibility :
- The target compound’s synthesis likely requires multi-step alkylation, whereas phenyl-substituted analogs are synthesized in one pot via condensation . Thiazole or thiophene incorporation may necessitate protective group strategies to avoid side reactions .
Physicochemical Properties
- Lipophilicity : The methylthiophene group (logP ~2.5 estimated) increases lipophilicity compared to phenyl (logP ~2.1) or thiazole (logP ~1.8) analogs, impacting bioavailability and blood-brain barrier penetration .
- Solubility : Aqueous solubility is expected to be low (<0.1 mg/mL) due to aromatic stacking and bromine’s hydrophobic contribution, similar to other brominated triazoles .
Biological Activity
5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound notable for its structural features, including a bromine atom and a methylthiophene moiety. Its molecular formula is with a molecular weight of approximately 273.16 g/mol. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, which plays a crucial role in its biological activity.
- Bromine Atom : Located at the 5-position of the triazole ring, contributing to the compound's reactivity.
- Methylthiophene Moiety : Enhances the compound's interactions with biological targets through π-π stacking.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results highlight the compound's potential as an antibiotic agent.
Anticancer Activity
The compound also demonstrates anti-proliferative effects against various cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 10 µM | Induces apoptosis via caspase activation |
| MCF-7 (breast cancer) | 8 µM | Inhibition of cell cycle progression |
The mechanism of action involves binding to specific enzymes and receptors, disrupting metabolic pathways essential for cancer cell survival.
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with active sites on target proteins, while the thiophene ring engages in π-π stacking interactions. This dual interaction enhances binding affinity and specificity for various biological targets.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibit varying degrees of antibacterial activity. The study concluded that modifications at the thiophene position could enhance efficacy against resistant bacterial strains .
- Cancer Cell Line Analysis : Research published in Pharmaceutical Research indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in vivo, particularly in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
